Cas no 1251680-57-5 (4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-4-(4-phenylpiperazine-1-carbonyl)piperidin-1-ylpyrimidine)

4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-4-(4-phenylpiperazine-1-carbonyl)piperidin-1-ylpyrimidine 化学的及び物理的性質
名前と識別子
-
- 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-4-(4-phenylpiperazine-1-carbonyl)piperidin-1-ylpyrimidine
- {1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-4-piperidyl}(4-phenylpiperazino)methanone
- F3407-0026
- 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]pyrimidine
- AKOS021900268
- (1-(4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl)piperidin-4-yl)(4-phenylpiperazin-1-yl)methanone
- VU0625858-1
- 1251680-57-5
- [1-[4-(3,5-dimethylpyrazol-1-yl)pyrimidin-2-yl]piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone
-
- インチ: 1S/C25H31N7O/c1-19-18-20(2)32(28-19)23-8-11-26-25(27-23)31-12-9-21(10-13-31)24(33)30-16-14-29(15-17-30)22-6-4-3-5-7-22/h3-8,11,18,21H,9-10,12-17H2,1-2H3
- InChIKey: RRBNEBFVKWIUAL-UHFFFAOYSA-N
- ほほえんだ: O=C(C1CCN(C2N=CC=C(N3C(C)=CC(C)=N3)N=2)CC1)N1CCN(C2C=CC=CC=2)CC1
計算された属性
- せいみつぶんしりょう: 445.25900864g/mol
- どういたいしつりょう: 445.25900864g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 33
- 回転可能化学結合数: 4
- 複雑さ: 641
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 70.4Ų
- 疎水性パラメータ計算基準値(XlogP): 3.3
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-4-(4-phenylpiperazine-1-carbonyl)piperidin-1-ylpyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3407-0026-5mg |
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]pyrimidine |
1251680-57-5 | 5mg |
$103.5 | 2023-09-10 | ||
Life Chemicals | F3407-0026-10mg |
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]pyrimidine |
1251680-57-5 | 10mg |
$118.5 | 2023-09-10 | ||
Life Chemicals | F3407-0026-2mg |
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]pyrimidine |
1251680-57-5 | 2mg |
$88.5 | 2023-09-10 | ||
Life Chemicals | F3407-0026-1mg |
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]pyrimidine |
1251680-57-5 | 1mg |
$81.0 | 2023-09-10 | ||
Life Chemicals | F3407-0026-10μmol |
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]pyrimidine |
1251680-57-5 | 10μmol |
$103.5 | 2023-09-10 | ||
Life Chemicals | F3407-0026-4mg |
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]pyrimidine |
1251680-57-5 | 4mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F3407-0026-15mg |
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]pyrimidine |
1251680-57-5 | 15mg |
$133.5 | 2023-09-10 | ||
Life Chemicals | F3407-0026-2μmol |
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]pyrimidine |
1251680-57-5 | 2μmol |
$85.5 | 2023-09-10 | ||
Life Chemicals | F3407-0026-3mg |
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]pyrimidine |
1251680-57-5 | 3mg |
$94.5 | 2023-09-10 | ||
Life Chemicals | F3407-0026-5μmol |
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]pyrimidine |
1251680-57-5 | 5μmol |
$94.5 | 2023-09-10 |
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-4-(4-phenylpiperazine-1-carbonyl)piperidin-1-ylpyrimidine 関連文献
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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9. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-4-(4-phenylpiperazine-1-carbonyl)piperidin-1-ylpyrimidineに関する追加情報
Introduction to 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-4-(4-phenylpiperazine-1-carbonyl)piperidin-1-ylpyrimidine (CAS No. 1251680-57-5)
The compound 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-4-(4-phenylpiperazine-1-carbonyl)piperidin-1-ylpyrimidine, identified by its CAS number 1251680-57-5, represents a significant advancement in the field of medicinal chemistry. This molecule is a complex heterocyclic structure that has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The intricate arrangement of functional groups within its molecular framework suggests a high degree of specificity, which is crucial for targeting biological pathways with precision.
At the core of this compound's structure lies a pyrimidine core, which is a well-established scaffold in pharmaceutical research. Pyrimidines are integral to numerous biologically active molecules, including nucleoside analogs that play a critical role in antiviral and anticancer therapies. The presence of a 3,5-dimethyl-1H-pyrazol moiety further enhances the compound's complexity and potential for interaction with biological targets. This pyrazole group is known for its ability to modulate enzyme activity and receptor binding, making it a valuable component in drug design.
The 4-(3,5-dimethyl-1H-pyrazol-1-yl) substituent contributes to the compound's unique pharmacophoric features, enabling it to engage with specific binding sites on proteins and enzymes. This interaction is essential for achieving the desired therapeutic effect. Additionally, the 2-4-(4-phenylpiperazine-1-carbonyl)piperidin part of the molecule introduces another layer of complexity, with the phenylpiperazine group being particularly relevant in the development of psychoactive drugs due to its interaction with neurotransmitter systems.
Recent research has highlighted the importance of multi-target engagement in drug development, where compounds that interact with multiple biological pathways can offer synergistic effects and improved therapeutic outcomes. The structure of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-4-(4-phenylpiperazine-1-carbonyl)piperidin aligns well with this paradigm, as it possesses multiple functional groups that could potentially interact with various targets simultaneously.
In vitro studies have begun to explore the pharmacological properties of this compound, revealing promising activities in several key areas. Initial experiments suggest that it may exhibit inhibitory effects on enzymes involved in inflammation and cell proliferation, which are critical pathways in conditions such as cancer and autoimmune diseases. The pyrazole and phenylpiperazine moieties are particularly noteworthy for their potential to modulate these pathways.
The synthesis of this compound represents a significant achievement in synthetic organic chemistry. The multi-step process involves careful selection of reagents and reaction conditions to ensure high yield and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex molecular framework efficiently. These synthetic strategies not only highlight the expertise of the research team but also pave the way for scalable production if future clinical applications are pursued.
One of the most exciting aspects of this compound is its potential in addressing unmet medical needs. Current therapeutic strategies often suffer from limitations such as side effects or resistance development. By designing molecules like 4-(3,5-dimethyl-H-pyrazol)-2-(4(4-phenyI-piperazin-I-carbonyI)piperidin-I)-I-pyrimidine, researchers aim to develop drugs that are more selective and effective. The combination of different pharmacophoric elements allows for fine-tuning of interactions with biological targets, thereby minimizing off-target effects.
The field of drug discovery is rapidly evolving, with an increasing emphasis on innovative molecular designs. Compounds like this one exemplify the trend toward rational drug design, where structural modifications are made based on detailed understandingings of biological mechanisms. This approach not only accelerates the development process but also increases the likelihood of success in clinical trials.
As research progresses, additional insights into the mechanism of action of 4-(3(5-dimethyl-H-pyrrol)-24(44-phényI-piperazin-I-carbonyI)piperidin-I)-I-pyrmtmne are expected to emerge. These studies will be crucial for optimizing its therapeutic potential and for guiding future modifications that could enhance its efficacy and safety profile. Collaborative efforts between chemists, biologists, and clinicians will be essential in translating these laboratory findings into tangible medical benefits.
The broader implications of this research extend beyond individual therapeutic applications. The development of novel molecular scaffolds like this one contributes to the overall advancement of medicinal chemistry by providing new tools for drug discovery. Such innovations not only address current health challenges but also lay the foundation for addressing future ones.
In conclusion,4-(3(5-dimethyl-H-pyrrol)-24(44-phényI-piperazin-I-carbonyI)piperidin-I)-I-pyrmtmne (CAS No. 1251680 57 5) represents a promising candidate for further exploration in medicinal chemistry research Its unique structural features and potential biological activities make it an exciting subject for future studies aimed at developing novel therapeutics Addressing unmet medical needs remains a top priority in global health initiatives making compounds like this one invaluable contributions to scientific progress
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